octadeca-9Z,11E,15Z-trienoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H30O2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(9Z,11E,15Z)-octadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,7-10H,2,5-6,11-17H2,1H3,(H,19,20)/b4-3-,8-7+,10-9- |
InChI Key |
WTMLOMJSCCOUNI-QQFSJYTNSA-N |
Isomeric SMILES |
CC/C=C\CC/C=C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCCC=CC=CCCCCCCCC(=O)O |
Synonyms |
rumelenic acid |
Origin of Product |
United States |
Contextual Significance in Plant Lipid Metabolism and Signaling Pathways
Octadeca-9Z,11E,15Z-trienoic acid is a key intermediate in the biosynthesis of jasmonates, a class of lipid-derived signaling molecules vital for plant defense and development. researchgate.netfrontiersin.org The metabolic pathway, known as the octadecanoid pathway, begins with the oxygenation of α-linolenic acid. A crucial step involves the formation of (9Z,11E,15Z,13S)-13-hydroperoxy-9,11,15-octadecatrienoic acid, a direct precursor to the subject compound. oup.com This hydroperoxide is then converted into an unstable allene (B1206475) oxide, which subsequently cyclizes to form 12-oxophytodienoic acid (OPDA), a precursor to jasmonic acid. oup.comnih.gov
The significance of this pathway is underscored by its involvement in plant responses to a wide array of environmental cues and stresses, including mechanical wounding, herbivore attacks, and pathogen infections. nih.govmdpi.com Jasmonic acid and its derivatives regulate a diverse set of genes responsible for producing defense compounds and initiating protective physiological responses. frontiersin.org While much of the focus has been on the downstream products, research indicates that intermediates like this compound and its derivatives may also possess intrinsic signaling properties, contributing to the complexity and robustness of the plant's defense arsenal (B13267). researchgate.net For instance, related oxylipins have been shown to act as signaling molecules in plant-microbe symbioses and defense. nih.gov
Overview of Isomeric Forms and Stereochemical Considerations in Research
Octadecatrienoic acid exists in numerous isomeric forms, differing in the position and configuration (cis or trans) of their three double bonds. jafs.com.pl This structural diversity presents a significant analytical challenge for researchers. The subtle differences in the spatial arrangement of atoms can lead to vastly different biological activities, making the accurate identification and quantification of specific isomers like octadeca-9Z,11E,15Z-trienoic acid crucial.
The separation of these closely related isomers is often complex due to their similar physical and chemical properties. researchgate.net Standard analytical techniques such as gas chromatography (GC) may not always provide complete resolution of all isomers. researchgate.net To overcome this, researchers often employ more sophisticated methods. Silver ion high-performance liquid chromatography (Ag+-HPLC) has proven to be a powerful tool for separating conjugated linolenic acid (CLnA) isomers based on the number, geometry, and position of the double bonds. jafs.com.plnih.gov The combination of Ag+-HPLC with other techniques like GC-mass spectrometry (GC-MS) provides a robust platform for the definitive identification of these compounds. researchgate.net
The table below summarizes some of the common isomers of octadecatrienoic acid, illustrating the complexity of this class of fatty acids.
| Common Name | Systematic Name |
| α-Linolenic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |
| γ-Linolenic acid | (6Z,9Z,12Z)-octadeca-9,12,15-trienoic acid |
| Punicic acid | (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid |
| α-Eleostearic acid | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid |
| Catalpic acid | (9E,11E,13Z)-octadeca-9,11,13-trienoic acid |
| Calendic acid | (8E,10E,12Z)-octadeca-8,10,12-trienoic acid |
| Jacaric acid | (8Z,10E,12Z)-octadeca-8,10,12-trienoic acid |
| Rumelenic acid | (9Z,11E,15Z)-octadeca-9,11,15-trienoic acid |
This table provides a non-exhaustive list of octadecatrienoic acid isomers.
Historical Perspective on the Elucidation of Octadeca 9z,11e,15z Trienoic Acid Metabolism
Natural Abundance and Distribution Across Organisms (e.g., Plants, Algae, Fungi)
There is a significant lack of data documenting the natural occurrence and distribution of this compound in specific organisms. While its isomers, such as punicic acid and jacaric acid, have been identified as major components in the seed oils of certain plants, the presence of this compound has not been widely reported. wikipedia.org The scientific literature that is available is dominated by studies of its more abundant and commercially significant isomers.
It is plausible that this compound may exist in trace amounts in various organisms, potentially as a minor byproduct of other metabolic pathways. However, without dedicated analytical studies aimed at its identification and quantification, its natural abundance remains speculative.
Biosynthesis from Alpha-Linolenic Acid: Enzymatic Origins and Pathways
The biosynthetic pathway for this compound from its precursor, alpha-linolenic acid, has not been explicitly elucidated in scientific research. nih.gov Alpha-linolenic acid is a common C18 polyunsaturated fatty acid with double bonds at the 9, 12, and 15 positions, all in the cis (Z) configuration. nih.gov The formation of this compound would necessitate the isomerization of the double bond at the 12th position to a trans (E) configuration at the 11th position, and a shift of the 9Z double bond.
While the general mechanisms of fatty acid modification by desaturases and isomerases are well-understood, the specific enzymes responsible for this particular transformation from alpha-linolenic acid have not been identified. Research on related conjugated linolenic acids suggests that specialized enzymes, often termed "conjugases," are responsible for the formation of the conjugated double bond system. These enzymes often exhibit high substrate and product specificity.
Identification and Characterization of Primary Substrate-Enzyme Interactions
Given the absence of identified enzymes responsible for the synthesis of this compound, there is no information available regarding the characterization of primary substrate-enzyme interactions. The study of such interactions would require the isolation and purification of the specific enzyme(s) involved, followed by kinetic and structural analyses to understand how alpha-linolenic acid binds to the active site and is subsequently converted.
Lipoxygenase-Mediated Initial Hydroperoxidation: Specificity and Regulation
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific and regiospecific hydroperoxidation of polyunsaturated fatty acids (PUFAs) containing a (1Z,4Z)-pentadiene system. mdpi.com This initial oxidation is a critical step, leading to the formation of fatty acid hydroperoxides, which are precursors to a diverse array of signaling molecules known as oxylipins. nih.govnih.gov
13S-Lipoxygenase Catalysis and Regioselectivity
Plant lipoxygenases are generally classified based on their positional specificity of oxygen insertion on linoleic or linolenic acid, categorizing them as either 9-LOXs or 13-LOXs. mdpi.com In the context of this compound, the key enzymes are the 13S-lipoxygenases. These enzymes exhibit a high degree of regioselectivity, preferentially catalyzing the addition of molecular oxygen to the C-13 position of the fatty acid chain. nih.gov The reaction mechanism involves the abstraction of a hydrogen atom from the pentadiene moiety, followed by the antarafacial addition of oxygen, resulting in the formation of a hydroperoxide with a conjugated diene system. mdpi.com Specifically, 13S-lipoxygenase converts this compound into (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid. oup.com The regioselectivity of LOX enzymes can be influenced by factors such as pH; for instance, soybean LOX-1 favors 13S-hydroperoxide formation at an alkaline pH. mdpi.com
Table 1: Regioselectivity of Plant Lipoxygenases on Common Fatty Acid Substrates
| Lipoxygenase Type | Primary Substrate(s) | Major Product(s) | Reference(s) |
| 9S-Lipoxygenases (e.g., AtLOX1, AtLOX5) | Linoleic acid, α-Linolenic acid | 9S-hydroperoxides | nih.gov |
| 13S-Lipoxygenases (e.g., AtLOX2, AtLOX3, AtLOX4, AtLOX6) | α-Linolenic acid | 13S-hydroperoxides | nih.gov |
Stereochemical Control in Hydroperoxide Formation
The formation of hydroperoxides by lipoxygenases is a highly controlled process in terms of stereochemistry. The enzyme dictates the specific chirality of the resulting hydroperoxide. For instance, soybean lipoxygenase acting on linoleic acid produces the 13S-hydroperoxide, while potato lipoxygenase can produce a mixture of 9S- and 13R/ S-hydroperoxides. nih.gov This stereochemical precision is crucial as it determines the subsequent metabolic pathways the hydroperoxide will enter. The antarafacial relationship between hydrogen abstraction and oxygen insertion is a key determinant of the product's stereochemistry. mdpi.com In the case of this compound, 13S-lipoxygenase specifically generates the (13S)-hydroperoxy stereoisomer. oup.comnih.gov
Phylogenetic Relationships of Relevant Lipoxygenases
Plant lipoxygenases can be phylogenetically classified, and this classification often correlates with their enzymatic activity and positional specificity. nih.gov Lipoxygenases with high sequence similarity often exhibit similar functions. For example, in Arabidopsis thaliana, the 13-LOXs (AtLOX2, AtLOX3, AtLOX4, and AtLOX6) are phylogenetically distinct from the 9-LOXs (AtLOX1 and AtLOX5). nih.gov This phylogenetic divergence reflects their different roles in plant physiology, with 13-LOXs being primarily involved in the biosynthesis of jasmonic acid and related signaling molecules. mdpi.com The lipoxygenases that act on conjugated fatty acids like this compound are part of this broader family, and their evolutionary relationships provide insights into their substrate specificities and catalytic mechanisms.
Allene Oxide Synthase (AOS) Activity and Allene Oxide Formation
Following the initial hydroperoxidation by lipoxygenase, the resulting (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid serves as a substrate for allene oxide synthase (AOS). oup.com AOS is a specialized cytochrome P450 enzyme (CYP74A) that catalyzes the first specific step in the biosynthesis of jasmonates. nih.govnih.gov
Mechanistic Insights into Allene Oxide Generation
Allene oxide synthase catalyzes the dehydration of the fatty acid hydroperoxide, leading to the formation of an unstable allene oxide. nih.gov The reaction involves the conversion of the hydroperoxy group into a highly reactive epoxide within a conjugated system. Specifically, AOS converts (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid into the unstable allene oxide, (9Z,11E,15Z,13S,12R)-12,13-epoxy-9,11,15-octadecatrienoic acid. oup.com This allene oxide is a critical intermediate; in the presence of allene oxide cyclase (AOC), it is efficiently converted into 12-oxo-phytodienoic acid (OPDA), a precursor for jasmonic acid. oup.comnih.gov In the absence of AOC, the allene oxide can spontaneously hydrolyze to form α- and γ-ketols. oup.com
Table 2: Key Enzymes in the Initial Transformation of this compound
| Enzyme | Substrate | Product | Reference(s) |
| 13S-Lipoxygenase | This compound | (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid | oup.com |
| Allene Oxide Synthase (AOS) | (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid | (9Z,11E,15Z,13S,12R)-12,13-epoxy-9,11,15-octadecatrienoic acid | oup.com |
Genetic and Transcriptional Regulation of AOS Expression
The expression of the AOS gene is tightly regulated at the transcriptional level, responding to various developmental cues and environmental stresses, such as wounding and herbivory. oup.comnih.gov In several plant species, including tomato and rice, AOS transcript levels increase rapidly upon mechanical damage. nih.govmdpi.com This induction is part of a defense signaling cascade that leads to the production of jasmonic acid. nih.gov The regulation of AOS expression is complex and involves multiple signaling molecules. For instance, in tomato, ethylene (B1197577) is required for the wound-induced expression of AOS. nih.gov In Arabidopsis, the AOS promoter is bound by a complex of proteins that includes JASMONATE-ASSOCIATED VQ MOTIF GENE 1 (JAV1), JAZ8, and the transcription factor WRKY51, which act to repress transcription in the absence of a stimulus. oup.com Furthermore, studies have shown that light, mediated by phytochromes, can also up-regulate AOS transcription in rice seedlings. oup.com This intricate regulatory network ensures that the production of allene oxides, and subsequently jasmonates, is precisely controlled in response to the plant's needs.
Downstream Enzymatic Conversions: Hydroperoxide Lyase and Cyclase Activitiesusp.brnih.govmdpi.com
Following the initial lipoxygenase-catalyzed oxygenation of α-linolenic acid to form (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid (13-HPOT), this key intermediate serves as a substrate for several distinct enzyme families. nih.govnih.gov Two of the most significant pathways are initiated by hydroperoxide lyase (HPL) and allene oxide synthase (AOS), leading to a diverse array of signaling molecules and other metabolites. nih.govlongdom.org These pathways represent a critical branch point in the metabolism of this compound derivatives.
Hydroperoxide Lyase Pathway Products and Their Formationusp.br
The hydroperoxide lyase (HPL) pathway involves the cleavage of a C-C bond in the fatty acid hydroperoxide substrate. wikipedia.org HPLs belong to the cytochrome P450 enzyme family (specifically CYP74B and CYP74C). wikipedia.org When 13-HPOT is the substrate, 13-HPL catalyzes its cleavage into a C6 aldehyde and a C12 ω-oxo acid. mdpi.comlongdom.org
The primary products of this reaction are (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. mdpi.com The volatile (Z)-3-hexenal is one of the compounds known as green leaf volatiles (GLVs), which are rapidly released upon tissue damage and are notable for their characteristic "green" odor. longdom.orgwikipedia.org These products can undergo subsequent isomerization. mdpi.com In some instances, a homolytic hydroperoxide lyase activity has been observed, which, when acting on 13-hydroperoxylinolenic acid, yields 13-oxo-trideca-9,11-dienoic acid and 2-penten-1-ol. ebi.ac.uk
The products of the HPL pathway play significant roles in plant defense, acting as antifeedants and signaling molecules that can trigger defense gene expression in neighboring plants. longdom.orgwikipedia.org
| Enzyme | Substrate | Primary Products | Product Class |
|---|---|---|---|
| Hydroperoxide Lyase (HPL) | (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid (13-HPOT) | (Z)-3-hexenal | C6 Volatile (Green Leaf Volatile) |
| 12-oxo-(Z)-9-dodecenoic acid | C12 ω-Oxo Acid |
Allene Oxide Cyclase and Octadecanoid Pathway Intermediatesnih.govmdpi.com
In a competing pathway, 13-HPOT is converted into cyclic compounds known as octadecanoids. oup.com This branch is central to the biosynthesis of jasmonates, a class of plant hormones. usp.brnih.gov The pathway is initiated by the enzyme allene oxide synthase (AOS), which is a member of the CYP74A subfamily of cytochrome P450 enzymes. qmul.ac.uk
AOS acts on 13-HPOT, catalyzing its dehydration to form an unstable allene oxide: (9Z,15Z)-(13S)-12,13-epoxyoctadeca-9,11,15-trienoate (also referred to as 12,13-EOT). nih.govoup.comqmul.ac.uk This intermediate is highly reactive and can hydrolyze non-enzymatically to form ketols. usp.br
However, in the presence of allene oxide cyclase (AOC), the unstable allene oxide undergoes a stereospecific cyclization. usp.brwikipedia.org The action of AOC ensures the formation of the correct enantiomer of the first cyclic intermediate in the pathway, (9S,13S)-12-oxo-phytodienoic acid (OPDA). usp.br OPDA is the precursor to jasmonic acid and is considered the first biologically active cyclic metabolite in this pathway. nih.govnih.gov The formation of OPDA is a crucial step, as only this specific stereoisomer can be further metabolized by 12-oxo-phytodienoic acid reductase (OPR) to continue the biosynthesis of jasmonic acid. usp.broup.com
| Enzyme | Substrate | Product / Intermediate | Pathway |
|---|---|---|---|
| Allene Oxide Synthase (AOS) | (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid (13-HPOT) | (9Z,15Z)-(13S)-12,13-epoxyoctadeca-9,11,15-trienoate (12,13-EOT) | Octadecanoid/Jasmonate Biosynthesis |
| Allene Oxide Cyclase (AOC) | (9Z,15Z)-(13S)-12,13-epoxyoctadeca-9,11,15-trienoate (12,13-EOT) | 12-oxo-phytodienoic acid (OPDA) | Octadecanoid/Jasmonate Biosynthesis |
Metabolic Transformations and Derivative Chemistry in Biological Systems
Formation of Hydroxy and Oxo Derivatives: Enzymatic Pathways and Stereoisomerism
The initial and most significant enzymatic modification of octadeca-9Z,11E,15Z-trienoic acid involves the introduction of oxygen to form hydroperoxy, hydroxy, and oxo derivatives. These reactions are primarily catalyzed by lipoxygenases (LOXs), non-heme iron-containing enzymes that facilitate the regio- and stereo-selective hydroperoxidation of polyunsaturated fatty acids. nih.gov
The position of oxygenation is a critical determinant of the resulting product's structure and function. For instance, the 9R-lipoxygenase (9R-LOX) from the cyanobacterium Nostoc sp. has been shown to selectively catalyze the formation of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid, a precursor of this compound. nih.gov In other systems, oxygenation can occur at the C-13 position. The resulting hydroperoxy fatty acids (HPFAs) are often unstable and are subsequently reduced to their corresponding hydroxy fatty acids (HFAs) or further oxidized to keto (oxo) derivatives. nih.gov
An important hydroxy derivative is (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid (13(S)-HOTrE), which has been identified as a metabolite in mice. nih.gov The stereochemistry of these derivatives is tightly controlled by the specific enzyme involved.
In addition to hydroxy derivatives, oxo-fatty acids are also significant metabolites. For example, (9Z,11E,13E,15Z)-4-Oxo-9,11,13,15-octadecatetraenoic acid is a known oxo-derivative formed through lipid peroxidation processes. hmdb.ca The formation of these oxo compounds can occur through the action of specific dehydrogenases on hydroxy fatty acids or through other oxidative pathways.
Table 1: Key Hydroxy and Oxo Derivatives of this compound and Related Precursors
| Derivative Name | Abbreviation | Enzyme Family | Organism/System | Stereochemistry |
|---|---|---|---|---|
| 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid | 9-HOTE | Lipoxygenase (LOX) | Nostoc sp. (cyanobacterium) | 9R |
| (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid | 13(S)-HOTrE | Likely Lipoxygenase and subsequent reductases | Mouse | 13S |
| (9Z,11E,13E,15Z)-4-Oxo-9,11,13,15-octadecatetraenoic acid | - | Lipid Peroxidation | General | Not specified |
Epoxide Formation and Subsequent Biochemical Transformations
Another important metabolic route for this compound is epoxidation, where a double bond is converted into a three-membered epoxide ring. This transformation can be catalyzed by various enzymes, including certain cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs). nih.gov Chemo-enzymatic methods using lipases have also been explored for the epoxidation of related unsaturated fatty acids. researchgate.netmdpi.com
The resulting epoxides are highly reactive intermediates that can undergo further biochemical transformations. These subsequent reactions are often catalyzed by epoxide hydrolases, which open the epoxide ring to form diols, or by other enzymes that can catalyze more complex rearrangements. nih.gov
For instance, enzyme-catalyzed cationic epoxide rearrangements, a transformation challenging to achieve under physiological conditions, have been discovered. These reactions require a Brønsted acid within the enzyme's active site to protonate the epoxide, leading to the formation of a carbocation intermediate that can then rearrange. nih.gov Such pathways can lead to the formation of complex cyclic structures.
Conjugation and Esterification Pathways in Different Organisms (e.g., Macamide Formation)
This compound and its derivatives can also undergo conjugation and esterification reactions, which modify their polarity and biological activity. A prominent example of such conjugation is the formation of macamides in the maca plant (Lepidium meyenii).
In maca, oxo-derivatives of octadecatrienoic acids, including those derived from the 9Z,11E,15Z isomer, can be conjugated with benzylamine (B48309) to form N-benzyl-oxo-octadecatrienamides. This amidation reaction is a key step in the biosynthesis of these characteristic maca compounds.
Esterification is another significant metabolic pathway. In some microorganisms, such as the bacterium Lactobacillus plantarum, related fatty acids like linoleic acid are known to be converted into their ethyl and propyl esters. nih.gov While not directly demonstrated for this compound, this suggests that similar esterification pathways could exist in various organisms. In ruminants, the biotransformation of related fatty acids like trans-vaccenic acid is a critical process in the rumen, highlighting the diverse metabolic capabilities of gut microbiota. nih.gov
Comparative Analysis of Regio- and Stereoselectivity in Diverse Metabolic Systems
The enzymatic pathways that metabolize this compound exhibit significant diversity in their regio- and stereoselectivity across different biological systems. This variation underscores the evolution of distinct metabolic functions for this fatty acid and its derivatives in different organisms.
In Bacteria: The cyanobacterium Nostoc sp. displays a high degree of regioselectivity, with its 9R-LOX specifically oxygenating the C-9 position to produce 9R-HOTE. nih.gov In the gut microbiota of ruminants, a complex interplay of various bacterial species leads to the biohydrogenation of unsaturated fatty acids, with intermediates like trans-vaccenic acid being formed and further metabolized. nih.govresearchgate.net
In Plants: The maca plant (Lepidium meyenii) utilizes derivatives of octadecatrienoic acid for the synthesis of specialized secondary metabolites, the macamides. The enzymatic machinery in maca is geared towards producing oxo-fatty acids and then conjugating them with benzylamine.
In Animals: In mice, the metabolism of this compound leads to the formation of the 13S-hydroxy derivative, (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid. nih.gov This indicates a preference for oxygenation at the C-13 position in this mammalian system, contrasting with the C-9 selectivity observed in Nostoc sp.
This comparative analysis reveals that the metabolic fate of this compound is highly dependent on the enzymatic repertoire of the organism . The specific regio- and stereoisomers produced are not random but are the result of finely tuned enzymatic reactions that have evolved to serve specific physiological roles in each organism.
Biological Roles and Physiological Functionalities
Involvement in Plant Stress Responses and Defense Mechanisms
Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to cope with a variety of environmental threats. Fatty acid derivatives, collectively known as oxylipins, are central to these defense strategies. While direct evidence for octadeca-9Z,11E,15Z-trienoic acid is scarce, the activities of structurally similar compounds provide a framework for its potential roles.
The involvement of conjugated fatty acids in plant defense against pathogens and insects is a well-documented phenomenon. These compounds can act directly as antimicrobial or antifeedant agents, or they can serve as precursors to more potent signaling molecules. While research has not yet specifically implicated this compound in these interactions, the study of related compounds offers valuable insights. For instance, other isomers of octadecatrienoic acid are known to be metabolized into compounds that deter herbivores and inhibit the growth of pathogenic fungi. The unique configuration of this compound could theoretically lead to the production of novel defense compounds, a hypothesis that awaits experimental validation.
Physical damage to plant tissues triggers a rapid and complex set of biochemical responses, often involving the oxidation of fatty acids. Research has shown that wounding induces the formation of various stress metabolites. One study identified (9Z,11E,15E)-13-oxo-octadecatrienoic acid as a metabolite in wounded plants. researchgate.net Although this compound differs in the stereochemistry of the double bond at the 15th carbon and possesses a keto group, its formation from a linolenic acid precursor highlights the metabolic pathways that are activated upon wounding. It is plausible that this compound could also be a substrate for similar enzymatic processes, leading to the generation of signaling molecules involved in wound healing and systemic defense activation. However, without direct experimental evidence, its precise role in abiotic stress adaptation remains speculative.
Role in Plant Hormone Signaling: Jasmonate Biosynthesis Pathway
The jasmonates are a class of lipid-derived hormones that are critical regulators of plant growth, development, and defense. Their biosynthesis begins with the oxygenation of polyunsaturated fatty acids.
The primary precursor for jasmonic acid biosynthesis is alpha-linolenic acid (all-cis-9,12,15-octadecatrienoic acid). This process is initiated in the chloroplast and continues in the peroxisome. Given that this compound is an isomer of alpha-linolenic acid, a key question is whether it can also serve as a substrate for the enzymes of the jasmonate pathway, such as lipoxygenase (LOX) and allene (B1206475) oxide synthase (AOS). The specific positioning and configuration of the double bonds are critical for enzyme recognition and catalysis. It is conceivable that the 9Z and 15Z double bonds could allow for interaction with certain LOX isoforms, potentially leading to the formation of a hydroperoxide intermediate, a crucial step in jasmonate synthesis. However, the presence of the conjugated 11E double bond might alter the substrate specificity or the reaction's outcome.
The diversity of oxylipins in plants suggests that signaling pathways extend beyond the classical jasmonates. Non-canonical oxylipins, often derived from alternative fatty acid precursors or through different enzymatic modifications, can have distinct signaling roles. If this compound is metabolized in plant cells, it could give rise to a unique set of oxylipins with novel signaling properties. These could potentially modulate or cross-talk with the jasmonate signaling cascade, contributing to the fine-tuning of stress responses. This area of research is largely unexplored, and the identification of specific metabolites derived from this fatty acid is a necessary first step.
Cellular and Subcellular Localization of Key Metabolic Events in Plants
The biosynthesis of fatty acids and their subsequent modification into signaling molecules are highly compartmentalized processes within the plant cell. Fatty acid synthesis occurs in the plastids. From there, fatty acids can be incorporated into membranes or exported to the endoplasmic reticulum for further modification.
The initial steps of oxylipin biosynthesis, including the action of lipoxygenases, are known to occur in both chloroplasts and the cytoplasm. The subsequent steps of the jasmonate pathway take place in the peroxisomes. The subcellular location where this compound might be synthesized or metabolized is currently unknown. Determining its localization would be a critical step in understanding its potential interactions with the metabolic machinery of the cell and its ultimate physiological function.
Modulation of Lipid Metabolism in Non-Human Biological Models (e.g., PPAR activation in murine hepatocytes)
Direct scientific evidence detailing the specific effects of this compound on the modulation of lipid metabolism and peroxisome proliferator-activated receptor (PPAR) activation in murine hepatocytes is limited in the current body of research. However, studies on its isomer, punicic acid (octadeca-9Z,11E,13E-trienoic acid), provide valuable insights into the potential biological activities of this class of conjugated linolenic acids.
Research conducted on punicic acid has demonstrated its capacity to ameliorate hepatic steatosis and lipid accumulation in mice fed a high-fat diet. sciopen.com In these studies, the administration of punicic acid led to a notable improvement in the hepatic lipid profile. sciopen.com The underlying mechanisms for these effects are linked to the regulation of key genes involved in lipid metabolism. Specifically, punicic acid has been shown to downregulate the expression of genes associated with lipid synthesis, such as Dgat1, Scd-1, and Srebp-1c, while simultaneously increasing the expression of Cpt-1α, a gene involved in fatty acid oxidation. sciopen.com
Furthermore, investigations into the effects of punicic acid on obesity-related hyperlipidemia and fatty liver in mice have revealed significant reductions in serum lipid markers, including triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov This was accompanied by a decrease in hepatic lipid accumulation and steatosis. nih.gov The activation of PPARs is a crucial mechanism by which fatty acids regulate lipid metabolism. mdpi.comnih.gov PPARs are a family of nuclear receptors that, upon activation by ligands such as fatty acids, modulate the expression of genes controlling lipid and glucose homeostasis. nih.gov While direct evidence for this compound is scarce, the known effects of other fatty acids on PPARs in hepatocytes suggest a potential role. nih.govunimi.it
Research Findings on the Effects of Punicic Acid on Lipid Metabolism in Murine Models
| Parameter | Observed Effect | Model | Reference |
|---|---|---|---|
| Hepatic Lipid Profile | Improved | Mice with diet-induced hepatic steatosis | sciopen.com |
| Hepatic Steatosis | Ameliorated | Mice with diet-induced hepatic steatosis | sciopen.com |
| Dgat1, Scd-1, Srebp-1c mRNA Expression | Downregulated | Mice with diet-induced hepatic steatosis | sciopen.com |
| Cpt-1α mRNA Expression | Upregulated | Mice with diet-induced hepatic steatosis | sciopen.com |
| Serum Triglycerides (TG) | Reduced | Mice with obesity-related hyperlipidemia | nih.gov |
| Serum Total Cholesterol (TC) | Reduced | Mice with obesity-related hyperlipidemia | nih.gov |
| Serum LDL-C | Reduced | Mice with obesity-related hyperlipidemia | nih.gov |
Interactions with Endophytic Fungi and Microbial Symbioses
The direct interaction of this compound with endophytic fungi and its role in microbial symbioses are not well-documented in existing scientific literature. Endophytic fungi are known to colonize the internal tissues of plants without causing any apparent harm and can produce a diverse array of secondary metabolites. nih.govnih.gov These metabolites can have various biological activities, contributing to the host plant's defense and survival.
While specific production of this compound by endophytic fungi has not been reported, studies have shown that these fungi are capable of producing a range of other fatty acids. The composition of these fatty acids can vary significantly between different species of endophytic fungi. Common fatty acids produced by endophytic fungi include palmitic acid, stearic acid, and oleic acid. researchgate.net In some cases, endophytic fungi have been found to produce high levels of linoleic acid. researchgate.net
The synthesis of various secondary metabolites by endophytic fungi, including fatty acids, is thought to be a result of the complex symbiotic relationship with the host plant. nih.gov This interaction can involve the transfer of genetic material or the co-evolution of metabolic pathways. nih.gov While the specific role of this compound in these symbioses remains to be elucidated, the known production of other fatty acids by endophytes suggests the potential for complex lipid-mediated interactions within these microbial communities.
Common Fatty Acids Produced by Endophytic Fungi
| Fatty Acid | General Observation | Reference |
|---|---|---|
| Palmitic Acid | Commonly produced | researchgate.net |
| Stearic Acid | Commonly produced | researchgate.net |
| Oleic Acid | Commonly produced | researchgate.net |
| Linoleic Acid | Produced at high levels by some species | researchgate.net |
Advanced Analytical and Structural Elucidation Methodologies in Research
High-Resolution Chromatographic Separations for Isomer Profiling (HPLC, GC, UPLC)
High-resolution chromatographic techniques are fundamental for the separation and profiling of octadeca-9Z,11E,15Z-trienoic acid and its isomers from complex lipid matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are pivotal in this regard.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for analyzing oils and can be used to separate triglycerides and identify the position of fatty acids. mdpi.com Reverse-phase HPLC (RP-HPLC) has been effectively used to evaluate the triglyceride composition of pomegranate seed oil, a rich source of punicic acid, a geometric isomer of this compound. researchgate.net By optimizing the mobile phase, such as combinations of acetone (B3395972) and acetonitrile, researchers can achieve better separation for accurate quantification. researchgate.net Silver ion HPLC (Ag+-HPLC) is particularly useful for separating geometric and positional isomers of conjugated fatty acids. aocs.orgnih.gov This technique has been instrumental in isolating various conjugated linoleic acid (CLA) isomers from hydrogenated soybean oil for further structural identification. nih.gov
Gas Chromatography (GC): GC is a widely used, rapid, and sensitive method for the separation, identification, and quantification of fatty acids. mdpi.com For GC analysis, fatty acids are typically converted into volatile fatty acid methyl esters (FAMEs). mdpi.comresearchgate.net The choice of GC column and temperature programming is critical for resolving isomers. Long, highly polar capillary columns (e.g., 100 m) are often required for the separation of CLA isomers. oup.com For instance, a long chromatographic run time of 93 minutes successfully separated all fatty acids in pomegranate seed oil, clearly identifying long-chain fatty acids like punicic acid. scielo.br However, GC analysis alone may not resolve certain co-eluting isomers, such as jacaric acid and punicic acid. mdpi.comnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power and has been used to quantify a large number of fatty acids, including various CLA isomers, in complex biological samples. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-pressure version of HPLC, offers faster analysis times and improved resolution. While specific applications to this compound are less commonly detailed in the provided context, the principles of enhanced separation are applicable.
| Technique | Application in Isomer Profiling | Key Findings/Advantages | Reference |
|---|---|---|---|
| HPLC (RP-HPLC, Ag+-HPLC) | Separation of triglycerides and fatty acid isomers. | Ag+-HPLC is highly effective for separating geometric and positional isomers. RP-HPLC allows for quantitative analysis of triglycerides. | mdpi.comresearchgate.netaocs.org |
| GC | Quantification of fatty acid profiles as FAMEs. | Rapid, sensitive, and precise for fatty acid quantification. Long, polar columns can separate many isomers. | mdpi.comoup.comscielo.br |
| GCxGC | Comprehensive profiling of fatty acids in complex samples. | Provides enhanced separation, allowing for the quantification of a larger number of fatty acids. | nih.gov |
Mass Spectrometry Techniques for Metabolite Identification and Quantification (GC-MS, LC-MS/MS, HRMS)
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound and its metabolites. When coupled with chromatographic separation, it provides a powerful platform for lipid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS, making it invaluable for determining the double bond positions in conjugated linoleic acid (CLA) metabolites. taylorfrancis.com After separation on a GC column, the eluted compounds are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. This technique has been used to identify the fatty acid composition of pomegranate seed oil, with punicic acid methyl ester being the most abundant compound detected. uobasrah.edu.iq GC-MS analysis of 4,4-dimethyloxazoline (DMOX) derivatives of fatty acids is a common strategy to pinpoint double bond locations. nih.govacs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers a sensitive and specific method for quantifying fatty acids without the need for derivatization. nih.gov This technique is particularly useful for analyzing free and total fatty acids in biological samples like human plasma. nih.gov By using multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for each fatty acid can be monitored, ensuring high selectivity and accuracy. nih.gov A novel approach combining silver ion liquid chromatography with in-line ozonolysis/mass spectrometry (Ag+-LC/O3-MS) allows for the direct assignment of double bond positions in CLA isomers without requiring standards. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds. This is crucial for distinguishing between molecules with very similar masses. The PubChem entry for a hydroxylated derivative of octadeca-9,11,15-trienoic acid shows LC-MS data with a precursor m/z of 293.2122, demonstrating the precision of HRMS in metabolite identification. nih.gov
| Technique | Primary Use | Example Application | Reference |
|---|---|---|---|
| GC-MS | Identification and quantification of volatile compounds. | Analyzing FAMEs of pomegranate seed oil to determine fatty acid composition. | uobasrah.edu.iqresearchgate.net |
| LC-MS/MS | Sensitive and specific quantification of non-volatile compounds. | Quantifying free and total omega-3 and omega-6 fatty acids in human plasma. | nih.gov |
| HRMS | Accurate mass measurement for elemental composition determination. | Identifying hydroxylated metabolites of octadecatrienoic acids. | nih.gov |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Assignment (¹H-NMR, ¹³C-NMR, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and stereochemistry of molecules.
¹H-NMR: Proton NMR provides information about the different types of protons in a molecule and their connectivity. In the analysis of monoglycerides (B3428702) of punicic acid, ¹H-NMR spectra show signals in the olefinic region (δH 5.0-7.0 ppm) corresponding to the double bond protons, confirming the structure. rsc.org
¹³C-NMR: Carbon-13 NMR is particularly useful for determining the carbon skeleton and the geometry of double bonds in fatty acids. It has been instrumental in distinguishing between different conjugated linolenic acid (CLNA) isomers. nih.gov For example, ¹³C-NMR was used to confirm the absence of jacaric acid in pomegranate seed oil samples where GC analysis could not resolve it from punicic acid. mdpi.comnih.gov The characteristic signals in the olefinic region of the ¹³C-NMR spectrum of punicic acid (δC, C9-132.6, C10-128.8, C11-127.9, C12-127.8, C13-128.8, C14-132.5) allow for its unambiguous identification. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): While not explicitly detailed for this compound in the provided context, HMBC is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. This would be highly valuable for confirming the connectivity and assigning the complete structure of the fatty acid chain.
| NMR Technique | Information Provided | Specific Application Example | Reference |
|---|---|---|---|
| ¹H-NMR | Proton environment and connectivity. | Identifying olefinic protons in monoglycerides of punicic acid. | rsc.org |
| ¹³C-NMR | Carbon skeleton and double bond geometry. | Distinguishing punicic acid from other CLNA isomers like jacaric acid. | mdpi.comnih.govnih.gov |
| HMBC | Long-range proton-carbon correlations. | Confirming the overall carbon framework and substituent positions. | N/A |
Spectrophotometric Assays for Enzyme Activity Quantification
Spectrophotometric assays are widely used to measure enzyme activity by monitoring changes in light absorbance as a reaction proceeds. creative-enzymes.comresearchgate.net These assays are often used to study the enzymes involved in the metabolism of fatty acids like this compound.
The activity of enzymes can be quantified by measuring the rate of substrate consumption or product formation. nih.gov For example, the activity of an oxidoreductase using NADH or NADPH as a cofactor can be followed by monitoring the decrease in UV absorbance at 340 nm as the cofactor is consumed. creative-enzymes.com In some cases, the measurement wavelength may be shifted to increase the signal-to-noise ratio, for instance, from 340 nm to 360 nm. nih.gov Coupled enzyme assays are also common, where the product of one reaction is the substrate for a second, color-producing reaction. nih.gov For instance, a method to measure inorganic pyrophosphate involves its initial cleavage into two phosphate (B84403) molecules, which are then detected in a subsequent colorimetric reaction. nih.gov
Chiral Analysis for Enantiomeric Purity and Configuration Determination (e.g., Optical Rotation)
Chiral analysis is essential for determining the three-dimensional arrangement of atoms in chiral molecules, such as hydroxylated metabolites of this compound. While specific optical rotation data for this compound itself is not provided, the principles of chiral analysis are critical for its derivatives.
Optical rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. This technique can be used to determine the enantiomeric purity and absolute configuration of a molecule. For example, the PubChem entry for (9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid explicitly denotes the 'S' configuration at the 13th carbon, which would have been determined through methods like optical rotation or chiral chromatography. nih.gov
Derivatization Strategies for Enhanced Analytical Resolution (e.g., DMOX, Methyl Esters)
Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility for GC analysis or its ionization efficiency for MS.
Methyl Esters (FAMEs): The most common derivatization for fatty acids is the conversion to fatty acid methyl esters (FAMEs). nih.gov This is typically achieved through esterification with methanolic NaOH and BF₃-Methanol. uobasrah.edu.iq This process increases the volatility of the fatty acids, making them suitable for GC analysis. mdpi.comnih.gov Base-catalyzed methylation is generally preferred for esterified lipids as acid catalysis can cause isomerization of conjugated double bonds. aocs.org
Chemical and Chemo Enzymatic Synthesis for Research Applications
Laboratory Synthesis of Octadeca-9Z,11E,15Z-trienoic Acid and its Hydroxy/Oxo Derivatives
The total synthesis of specific isomers of conjugated octadecatrienoic acids is a complex undertaking due to the need for stereocontrol. General strategies for synthesizing conjugated fatty acids often involve the construction of key intermediates that already contain the desired double bond geometry, followed by chain elongation. For instance, the synthesis of conjugated dienoic acids has been achieved using intermediates like 8-bromo-octanoic acid, which can be coupled with other fragments to build the full carbon chain. While a specific total synthesis for this compound is not widely documented in standard literature, the principles can be adapted from the synthesis of other conjugated linoleic acid (CLA) and linolenic acid (CLNA) isomers. nih.gov
More commonly, research focuses on the synthesis of the biologically relevant hydroxy and oxo derivatives, which are often metabolites of the parent fatty acid. A key precursor for many of these derivatives is (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid. nih.gov This hydroperoxide can be chemically or enzymatically reduced to the corresponding hydroxy derivative.
One important derivative is (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid (13S-HOTrE). nih.gov This compound is a stereoisomer of hydroxyoctadecatrienoic acid (HOTrE) and has been identified as a mouse metabolite. nih.gov Its synthesis often starts from the corresponding hydroperoxide generated through enzymatic oxidation of the parent acid.
Another significant group of derivatives are the oxo-octadecatrienoic acids. For example, (9Z,11E,15Z)-13-Oxo-octadecatrienoic acid is a related keto derivative. The synthesis of such compounds can be achieved through the oxidation of the corresponding hydroxy fatty acids.
The following table summarizes key hydroxy and oxo derivatives of this compound.
| Derivative Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid | C₁₈H₃₀O₃ | 294.4 | A stereoisomer of HOTrE, often derived from the corresponding hydroperoxide. nih.gov |
| (9Z,11E,15Z)-13-Oxo-octadecatrienoic acid | C₁₈H₂₈O₃ | 292.42 | A keto derivative of the parent fatty acid. |
| (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid | C₁₈H₃₀O₄ | 310.4 | A key precursor for the synthesis of hydroxy and other oxygenated derivatives. nih.gov |
Chemo-Enzymatic Approaches for Stereoselective Product Generation
Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymes to produce specific stereoisomers. This is particularly valuable for fatty acids, where the biological activity is often dependent on the precise geometry of the double bonds and the chirality of functional groups. nih.gov
A primary source of stereoselectivity in the synthesis of conjugated fatty acids is the use of microbial enzymes. Certain strains of bacteria, particularly those found in the rumen of herbivores and some intestinal bacteria, possess isomerases that can convert polyunsaturated fatty acids into their conjugated isomers with high specificity. frontiersin.org For example, various strains of Bifidobacterium have been shown to produce conjugated linolenic acid (CLNA) isomers from α-linolenic acid. nih.gov Specifically, strains like Bifidobacterium breve and Bifidobacterium bifidum can convert α-linolenic acid into a mixture of CLNA isomers, including c9,t11,c15-CLNA. nih.gov The conversion rates can be significant, with some strains converting over 70% of the precursor acid. nih.gov The mechanism of this bio-isomerization is distinct from the free-radical mechanisms often seen in chemical isomerization, leading to a more controlled product profile. nih.gov
Lipases are another class of enzymes widely used in the chemo-enzymatic synthesis of fatty acid derivatives. researchgate.netmdpi.com While their natural function is the hydrolysis of esters, they can be used in reverse in low-water environments to catalyze esterification reactions. researchgate.net This is particularly useful for the kinetic resolution of racemic mixtures of hydroxy fatty acids. In this process, the lipase (B570770) will selectively esterify one enantiomer at a much faster rate than the other, allowing for the separation of the two. nih.gov For instance, a racemic mixture of a hydroxy fatty acid can be reacted with an acyl donor in the presence of a lipase like Candida antarctica lipase B (CALB), a versatile and widely used biocatalyst. nih.govmdpi.com This results in one enantiomer being converted to an ester while the other remains as an alcohol, which can then be separated by standard chromatographic techniques.
The table below outlines some enzymatic approaches used for generating stereoselective fatty acid products.
| Enzyme Type | Source Organism (Example) | Application in Synthesis | Resulting Product Type |
| Linoleate Isomerase | Bifidobacterium breve, Bifidobacterium bifidum | Isomerization of α-linolenic acid | Conjugated linolenic acid isomers (e.g., c9,t11,c15-CLNA) nih.gov |
| Lipase | Candida antarctica (CALB), Candida rugosa | Kinetic resolution of racemic hydroxy fatty acids via stereoselective esterification nih.govnih.gov | Enantiomerically enriched hydroxy fatty acids and their esters |
| Rumen Microbial Enzymes | Mixed bacteria from rumen (e.g., Butyrivibrio fibrisolvens) | Biohydrogenation and isomerization of polyunsaturated fatty acids | Mixture of conjugated fatty acid isomers frontiersin.orgnih.gov |
Comparative Biology and Evolutionary Aspects of Octadeca 9z,11e,15z Trienoic Acid Metabolism
Interspecies Variation in Biosynthetic Pathways and Metabolic Fates
The biosynthesis of signaling molecules from octadecatrienoic acids, including the 9Z,11E,15Z isomer, is primarily initiated by the oxylipin pathway. This pathway, while sharing core enzymatic steps, displays significant variation between different organisms, such as higher plants, algae, and fungi. oup.comnih.gov The initial and most crucial step is the oxygenation of the fatty acid substrate by lipoxygenase (LOX) enzymes.
Interspecies differences are evident in the type of LOX enzyme utilized. In higher plants, two major classes of LOX enzymes are prevalent: 9-LOX and 13-LOX, which oxygenate the fatty acid at the 9th or 13th carbon position, respectively. researchgate.net The 13-LOX pathway acting on α-linolenic acid (9Z,12Z,15Z-octadecatrienoic acid) is the canonical route for the synthesis of jasmonic acid, a key plant hormone involved in defense and development. oup.com This process generates (9Z,11E,15Z,13S)-13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) as a key intermediate. oup.com
This hydroperoxide is then acted upon by a specialized cytochrome P450 enzyme, Allene (B1206475) Oxide Synthase (AOS), which converts it into an unstable allene oxide. oup.comnih.gov Subsequently, Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA), the precursor to jasmonic acid. oup.com
In contrast, the metabolic landscape in marine algae is far more diverse and less conserved. nih.govcabidigitallibrary.org Algae, particularly red algae (Rhodophyta), possess unique LOX enzymes that exhibit broader substrate flexibility and can generate a wider array of hydroperoxides from C18 and C20 PUFAs. nih.govplos.org Some algal LOXs are multifunctional, combining the activities of LOX, hydroperoxide lyase (HPL), or even AOS within a single protein. nih.gov This leads to a complex mixture of oxylipins, including various hydroxylated, halogenated, and cyclized fatty acids, which differ significantly from the jasmonate-centric pathway in terrestrial plants. nih.govcabidigitallibrary.org Green algae (Chlorophyta), being rich in C18 PUFAs, show pathways involving both 9-LOX and 13-LOX, similar to higher plants, but also feature prominent HPL activity, leading to the production of volatile aldehydes and alcohols. nih.gov
Table 1: Interspecies Comparison of Key Features in Octadecatrienoic Acid Metabolism
| Feature | Higher Plants | Red Algae (Rhodophyta) | Green Algae (Chlorophyta) |
|---|---|---|---|
| Primary Substrate | α-Linolenic Acid (C18:3) | C18 and C20 PUFAs | C18 PUFAs |
| Key Initiating Enzyme | 13-Lipoxygenase (13-LOX) | Multifunctional Lipoxygenases | 9-LOX and 13-LOX |
| Key Intermediate | 13(S)-HPOT | Diverse hydroperoxides | 9- and 13-hydroperoxides |
| Subsequent Enzymes | Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | Multifunctional enzymes (LOX/HPL/AOS) | Hydroperoxide Lyase (HPL) |
| Primary Metabolic Fate | Jasmonic acid and related jasmonates oup.com | Diverse oxylipins (e.g., hydroxy-FAs) nih.gov | Short-chain aldehydes and alcohols nih.gov |
Phylogenetic Analysis of Key Enzymes Involved in Oxylipin Production
The evolutionary history of the key enzymes in oxylipin biosynthesis, particularly lipoxygenases (LOX) and allene oxide synthases (AOS), provides insight into the functional diversification of these pathways across kingdoms. Phylogenetic analyses reveal deep evolutionary roots and multiple instances of functional divergence.
Lipoxygenases (LOXs): Phylogenetic trees of LOX proteins show a clear separation between enzymes from different kingdoms such as plants, animals, and algae, suggesting a common ancestral origin followed by extensive diversification. plos.orgnih.gov
Plant LOXs: Within the plant kingdom, LOXs are broadly categorized into two main subfamilies: 9-LOXs and 13-LOXs. researchgate.netresearchgate.net This functional split appears to be an ancient divergence. Further classification within the 13-LOX group distinguishes between Type I and Type II LOXs, which have different subcellular localizations and roles. researchgate.net
Algal LOXs: LOXs from red algae form a distinct and ancient branch in the phylogenetic tree, indicating they separated early in evolution. plos.orgnih.gov These enzymes are often more closely related to prokaryotic LOXs than to those of higher plants, representing an ancient enzymatic pathway. plos.org Some red algal LOXs are multifunctional, a trait suggested to be an ancestral feature that was lost in the more specialized enzymes of higher organisms. nih.gov
Allene Oxide Synthases (AOS): AOS belongs to the CYP74 family of cytochrome P450 enzymes, which are specialized in metabolizing fatty acid hydroperoxides. nih.gov
Evolutionary Clusters: Phylogenetic analysis of the CYP74 family reveals at least two evolutionarily distinct clusters. One cluster includes AOS and HPL from charophytic algae, liverworts, and mosses, while the other major cluster is formed by CYP74 enzymes from angiosperms (flowering plants). This indicates that the functional diversification of CYP74 enzymes into AOS and HPL occurred multiple times and in different evolutionary lineages before the emergence of flowering plants.
Subfamily Divergence: Within plants, AOS enzymes are categorized into subfamilies (e.g., CYP74A, CYP74B, CYP74C) based on their substrate specificity for either 13-hydroperoxides or 9-hydroperoxides. nih.gov Phylogenetic trees constructed from the protein sequences of AOS from various plant species, such as Arabidopsis thaliana, Solanum lycopersicum (tomato), and Oryza sativa (rice), show clear clades that often correspond to monocot and dicot lineages, reflecting their evolutionary divergence. researchgate.netmdpi.comnih.gov
Table 2: Summary of Phylogenetic Insights for Oxylipin Enzymes
| Enzyme Family | Organism Group | Key Phylogenetic Finding | Implication |
|---|---|---|---|
| Lipoxygenase (LOX) | Plants | Clear divergence into 9-LOX and 13-LOX subfamilies. researchgate.netresearchgate.net | Functional specialization for different defense and developmental pathways. |
| Red Algae | Form a distinct, ancient clade separate from plants and animals. plos.orgnih.gov | Represents an early, possibly more versatile, form of the enzyme. | |
| Allene Oxide Synthase (AOS) | Plants & Algae | Two major clusters: one for lower plants/algae and one for angiosperms. | Suggests multiple, independent evolutionary events for AOS function. |
| Higher Plants | Subfamilies (CYP74A, C) show divergence between species. nih.govresearchgate.net | Co-evolution with specific LOX pathways and substrate specificities. |
Ecological Significance of Specific Octadecatrienoic Acid Isomers and Their Derivatives
The diverse oxylipins derived from octadecatrienoic acids are not merely metabolic byproducts; they are potent signaling molecules with critical ecological functions, primarily in mediating interactions between organisms.
In terrestrial plants, the oxylipin pathway is a cornerstone of induced defense. The production of jasmonic acid and its derivatives, initiated from the 13-LOX pathway, is a classic response to herbivore attack and necrotrophic pathogen infection. oup.com These signaling molecules trigger massive transcriptomic reprogramming, leading to the synthesis of defense proteins, toxins, and anti-feedant compounds that deter herbivores.
In marine ecosystems, algal oxylipins play similarly crucial roles in defense and communication. nih.govcabidigitallibrary.org
Defense Against Pathogens: Certain diatoms, when faced with attack from lytic algicidal bacteria, induce the production and release of specific oxylipins, including hydroxylated eicosapentaenoic acids (HEPEs). nih.gov These compounds can directly inhibit the growth of the bacterial pathogens, acting as a chemical defense mechanism that allows the diatom population to resist lysis. nih.gov
Innate Immunity: A wide array of oxylipins produced by red, brown, and green macroalgae are involved in their innate immune responses. nih.gov The challenge by bacterial components like lipopolysaccharides can trigger a rapid synthesis of these compounds, which act as signaling molecules to activate broader defense reactions. nih.gov
Grazing Deterrence: The production of short-chain aldehydes from the HPL pathway, especially in green algae, can act as a deterrent against grazing zooplankton.
The specific structure of the oxylipin derivative is often key to its biological activity. For example, while plants rely heavily on the cyclopentanone (B42830) structure of jasmonates, marine algae utilize a broader chemical arsenal (B13267), including acyclic hydroxylated fatty acids like 13(S)-hydroxyoctadeca-9,11,15-trienoic acid (13-HOTrE), which can have their own distinct signaling properties and biological activities. nih.govnih.gov This chemical diversity reflects the varied and complex ecological challenges faced by different organisms in their respective environments.
Table 3: Ecological Roles of Selected Octadecatrienoic Acid Derivatives
| Derivative Class | Example Compound(s) | Producing Organism(s) | Ecological Role |
|---|---|---|---|
| Cyclopentanones | Jasmonic Acid, 12-oxo-phytodienoic acid (OPDA) | Higher Plants oup.com | Defense signaling against herbivores and pathogens. oup.commdpi.com |
| Hydroxy Fatty Acids | 15-HEPE, 13(S)-HOTrE nih.gov | Diatoms, Algae nih.gov | Direct antibacterial defense, innate immunity signaling. nih.govnih.gov |
| Keto Fatty Acids | (9Z,11E,15Z)-13-Oxo Octadecatrienoic Acid axios-research.com | Plants, Algae | Intermediates in defense pathways. |
| Volatile Aldehydes | C6 aldehydes (e.g., hexenal) | Green Algae, Plants nih.gov | Grazing deterrence, inter-plant signaling. |
Emerging Research Areas and Future Directions
Systems Biology Approaches to Oxylipin Network Elucidation
Systems biology offers a holistic framework to understand the complex interplay of molecules within a biological system, moving beyond the study of single pathways. escholarship.org This approach is particularly valuable for elucidating the intricate network of oxylipins, which are bioactive lipids derived from the oxidation of polyunsaturated fatty acids like octadeca-9Z,11E,15Z-trienoic acid. nih.govmdpi.com Oxylipins, including various hydroxylated, epoxidized, and cyclized derivatives, function as signaling molecules in a vast array of biological processes. nih.govmdpi.com
The elucidation of these networks involves integrating multiple layers of "omics" data, including:
Transcriptomics: To identify genes encoding enzymes for fatty acid metabolism (e.g., lipoxygenases, cyclooxygenases) that are co-regulated or induced in response to this compound. frontiersin.org
Proteomics: To quantify the abundance of these metabolic enzymes and their post-translational modifications.
Metabolomics/Lipidomics: To profile the full spectrum of oxylipin metabolites derived from the parent fatty acid, providing a direct readout of pathway activity. mdpi.com
By integrating these datasets using computational tools and network modeling, researchers can construct comprehensive models of the oxylipin signaling web. escholarship.orgescholarship.org This allows for the identification of previously unknown metabolic pathways, critical enzymatic hubs, and the downstream biological processes modulated by specific oxylipins derived from this compound. Such models can predict how the network might respond to various stimuli or genetic perturbations, guiding further experimental validation. nih.gov
Application of Genetic Engineering and Gene Editing Technologies in Pathway Modulation
Advances in genetic engineering, particularly CRISPR/Cas9 gene-editing technology, have revolutionized the ability to precisely manipulate metabolic pathways. nih.govchalmers.se These tools are being applied to modulate the biosynthetic pathways of fatty acids in various organisms, from plants to yeasts, with significant implications for the study and production of this compound. frontiersin.orgmdpi.com
Key applications in pathway modulation include:
Enhanced Production: Overexpression of key enzymes or knockout of competing pathways in host organisms like oilseed crops or microorganisms can lead to the enhanced synthesis and accumulation of specific fatty acids. For instance, modifying the expression of fatty acid desaturase (FAD) enzymes, such as FAD2, which catalyze the conversion of oleic acid to linoleic acid, is a common strategy to alter fatty acid profiles. nih.gov Similar strategies could be devised to boost the production of this compound.
Pathway Elucidation: CRISPR/Cas9 can be used to create precise knockouts of genes suspected to be involved in the metabolism of this compound. frontiersin.orgnih.gov By observing the resulting changes in the lipid profile, researchers can definitively establish the function of specific enzymes in its synthesis, degradation, or conversion into other bioactive molecules.
Metabolic Engineering in Yeast: Yeast, such as Saccharomyces cerevisiae, is a powerful model for metabolic engineering due to its well-understood genetics and ease of cultivation. chalmers.semdpi.com Engineering yeast cell factories by deleting genes involved in storage lipid synthesis or fatty acid degradation has been shown to increase the production of free fatty acids. mdpi.com This platform could be adapted for the sustainable production of pure this compound for research purposes.
These genetic technologies provide unparalleled control for dissecting metabolic networks and for developing sustainable sources of rare fatty acids. chalmers.sefrontiersin.org
Identification of Novel Biological Activities and Interactions in Non-Clinical Contexts
While conjugated linolenic acids (CLnAs) are known to possess a range of biological activities, including anti-inflammatory and antioxidant properties, research into the specific functions of the this compound isomer is ongoing. nih.govresearchgate.net Non-clinical research, primarily through in vitro experiments and animal models, continues to be a crucial area for discovering novel activities and molecular interactions.
Emerging areas of investigation include:
Receptor Interaction Studies: Identifying specific cellular receptors, such as G-protein coupled receptors or nuclear receptors, that are activated or modulated by this compound or its metabolites. This would provide a direct mechanistic link between the fatty acid and its downstream signaling effects.
Enzyme Inhibition/Activation: Screening the compound against a panel of enzymes involved in inflammation and metabolism (e.g., cyclooxygenases, lipoxygenases) to identify novel regulatory interactions.
Lipid Metabolism Regulation: While some CLnAs are known to influence lipid metabolism, their effects can be isomer-specific. researchgate.netcambridge.org Further non-clinical studies are needed to detail how this compound specifically impacts adipocyte differentiation, fatty acid oxidation, and cholesterol metabolism. nih.gov
Microbiome Interactions: Investigating the effects of this compound on the composition and metabolic output of gut microbiota, which could mediate some of its biological effects.
These non-clinical studies are essential for building a foundational understanding of the compound's unique biological signature, separate from other CLnA isomers. nih.gov
Advanced Bioinformatic and Computational Modeling of Fatty Acid Metabolism and Signaling
Computational modeling and bioinformatics are becoming indispensable tools for understanding the complexities of fatty acid metabolism. nih.govunl.edu These approaches allow researchers to simulate biological processes and generate testable hypotheses, accelerating the pace of discovery.
Advanced modeling techniques applicable to this compound research include:
Kinetic Modeling: This involves creating mathematical models based on ordinary differential equations to simulate the dynamic behavior of metabolic pathways, such as fatty acid β-oxidation. nih.gov Such models can predict the concentrations of intermediates and the flow (flux) of metabolites through the pathway in response to perturbations, like the introduction of this compound. nih.govnih.gov
Genome-Scale Metabolic Models (GEMs): GEMs are comprehensive computational representations of the entire metabolic network of an organism. unl.edu By applying constraints and using techniques like flux balance analysis, researchers can simulate how genetic modifications (e.g., a gene knockout) would impact the global metabolic state, including the synthesis and processing of specific fatty acids. nih.govunl.edu
Molecular Dynamics (MD) Simulations: MD simulations provide high-resolution insights into the physical movements and interactions of atoms and molecules. biorxiv.org This can be used to model the binding of this compound to the active site of an enzyme, helping to explain the enzyme's specificity and catalytic mechanism. biorxiv.org
These computational approaches, when combined with experimental data, provide a powerful platform for dissecting the intricate lifecycle of this compound, from its synthesis to its ultimate functional role as a signaling molecule.
Q & A
Q. What in vitro assays are commonly employed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer : Antimalarial activity is assessed using Plasmodium falciparum cultures, with IC values determined via SYBR Green fluorescence assays. For instance, 13-hydroxy-octadeca-9Z,11E,15Z-trienoic acid showed moderate antiplasmodial activity (IC = 18 µM) in a bioassay-guided fractionation study . Cytotoxicity assays (e.g., against mammalian cell lines) are critical to confirm selectivity.
Q. How are hydroxylated derivatives of this compound synthesized or isolated from natural sources?
- Methodological Answer : Hydroxylated derivatives, such as 9,16-di-HOTE, are often generated via enzymatic oxidation (e.g., lipoxygenase pathways) or chemical epoxidation followed by reduction. For example, potato tuber lipoxygenase produces 9(S)-hydroperoxy derivatives, while soybean lipoxygenase yields 13(S)-hydroperoxy isomers . Natural isolation involves solvent extraction, column chromatography, and HPLC purification .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S configurations) in hydroxylated derivatives influence biological activity?
- Methodological Answer : Stereochemistry significantly impacts receptor binding and metabolic pathways. For example, 13(R)-hydroxy-octadeca-9Z,11E,15Z-trienoic acid isolated from Smallanthus sonchifolius exhibited distinct bioactivity compared to its S-isomer, as determined by comparative NMR and bioassay data . Computational docking studies can predict stereospecific interactions with enzymes like cyclooxygenase or cytochrome P450.
Q. What experimental strategies resolve contradictions in reported enzymatic oxidation products of this compound?
- Methodological Answer : Discrepancies in oxidation products (e.g., 9(S)- vs. 13(S)-hydroperoxy isomers) require enzyme source validation and reaction condition optimization. For instance, potato lipoxygenase predominantly generates 9(S)-hydroperoxy derivatives, while soybean lipoxygenase favors 13(S)-isomers . Isotopic labeling (e.g., ) and LC-MS/MS analysis track oxygen incorporation to confirm mechanisms.
Q. How can researchers differentiate between artifacts (e.g., photoisomerization products) and naturally occurring isomers during extraction?
- Methodological Answer : Light exposure during extraction can cause isomerization (e.g., 9Z→9E). To mitigate artifacts, work under dim light, use amber glassware, and validate results via comparative chromatography (HPLC-UV/Vis) with authentic standards. For example, coalital derivatives in Acrosiphonia coalita were confirmed as photoisomerization artifacts via NMR and UV spectral shifts .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies of this compound?
- Methodological Answer : Nonlinear regression models (e.g., log[inhibitor] vs. normalized response) calculate IC values. Triplicate experiments are essential to minimize variability, as seen in antiplasmodial assays . Use software like GraphPad Prism for curve fitting and ANOVA for cross-group comparisons.
Q. How do researchers address challenges in quantifying trace levels of this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity. Derivatization (e.g., pentafluorobenzyl esters) improves ionization efficiency. Internal standards (e.g., deuterated analogs) correct for matrix effects, as applied in lipidomic studies of FAHFA (fatty acid esters of hydroxy fatty acids) derivatives .
Tables for Key Data
Table 1 : Bioactivity of this compound Derivatives
| Compound | Bioassay Model | IC (µM) | Reference |
|---|---|---|---|
| 13-Hydroxy-octadeca-9Z,11E,15Z-trienoic acid | Plasmodium falciparum | 18.0 | |
| 9(S)-HpOTE (hydroperoxide) | In vitro inflammation | Not reported |
Table 2 : Enzymatic Oxidation Products by Lipoxygenase Sources
| Enzyme Source | Major Product | Configuration | Reference |
|---|---|---|---|
| Potato tuber LOX | 9(S)-hydroperoxy-10E,12Z,15Z | 9(S) | |
| Soybean LOX | 13(S)-hydroperoxy-9Z,11E,15Z | 13(S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
